2-Iodo-4,5-dimethylthiophene-3-carboxylic acid
Overview
Description
2-Iodo-4,5-dimethylthiophene-3-carboxylic acid is an organic compound with the molecular formula C7H7IO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its iodine substitution at the second position and methyl groups at the fourth and fifth positions, along with a carboxylic acid group at the third position. It is used in various chemical research and industrial applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-4,5-dimethylthiophene-3-carboxylic acid typically involves the iodination of 4,5-dimethylthiophene-3-carboxylic acid. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure selective iodination at the second position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-4,5-dimethylthiophene-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF).
Major Products Formed
Substitution: Formation of azides, thiocyanates, or other substituted thiophenes.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Coupling: Formation of biaryl compounds or other complex structures.
Scientific Research Applications
2-Iodo-4,5-dimethylthiophene-3-carboxylic acid is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: In the development of biologically active compounds and as a probe in biochemical assays.
Medicine: Potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 2-Iodo-4,5-dimethylthiophene-3-carboxylic acid depends on its application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to the presence of the iodine atom, which is a good leaving group. In biological systems, its mechanism may involve interaction with specific enzymes or receptors, leading to the modulation of biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4,5-dimethylthiophene-3-carboxylic acid
- 2-Chloro-4,5-dimethylthiophene-3-carboxylic acid
- 2-Fluoro-4,5-dimethylthiophene-3-carboxylic acid
Uniqueness
2-Iodo-4,5-dimethylthiophene-3-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated counterparts. The iodine atom is larger and more polarizable, making it more reactive in substitution and coupling reactions. This unique reactivity makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-iodo-4,5-dimethylthiophene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IO2S/c1-3-4(2)11-6(8)5(3)7(9)10/h1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTSQLIZQRJASW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)O)I)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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